2-(2-Oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-(2-Oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique structure combining multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyridinyl and pyrrolo[3,4-c]pyrrol intermediates, followed by their coupling under specific conditions to form the final compound. Key steps include:
Formation of the pyridinyl intermediate:
Synthesis of the pyrrolo[3,4-c]pyrrol intermediate: This step involves cyclization reactions to form the octahydropyrrolo[3,4-c]pyrrol ring system.
Coupling reaction: The two intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, under controlled temperature and pressure conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-Oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-2,3-dihydropyridazin-3-one: shares structural similarities with other heterocyclic compounds such as imidazoles and benzimidazoles
Imidazoles: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Benzimidazoles: Used in various therapeutic applications, including as antifungal and antiparasitic agents.
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H18F3N5O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[2-oxo-2-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethyl]pyridazin-3-one |
InChI |
InChI=1S/C18H18F3N5O2/c19-18(20,21)14-3-4-15(22-6-14)24-7-12-9-25(10-13(12)8-24)17(28)11-26-16(27)2-1-5-23-26/h1-6,12-13H,7-11H2 |
InChI Key |
KJJZKILPLMNDSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)C(=O)CN4C(=O)C=CC=N4 |
Origin of Product |
United States |
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